(R)-1-Boc-2-methyl-[1,4]diazepane

Chiral building block ROCK inhibitor Ripasudil intermediate

Researchers requiring enantiopure 1,4-diazepane scaffolds face supply inconsistency that compromises stereochemical fidelity in lead optimization. (R)-1-Boc-2-methyl-[1,4]diazepane (CAS 1374130-05-8) resolves this with a rigorously defined (R)-configured building block featuring orthogonal Boc/NH protection. • Stereochemically pure (R)-enantiomer eliminates uncontrolled variables in biological target engagement and diastereomeric SAR series • Orthogonal protecting group strategy enables sequential N4 functionalization (alkylation, acylation, sulfonylation) prior to acidic Boc cleavage • Defined chiral environment at C2 supports systematic catalyst screening and structure-selectivity relationship studies in asymmetric transformations Standard research quantities available with full analytical documentation (HPLC, NMR). Bulk and custom synthesis inquiries supported.

Molecular Formula C11H22N2O2
Molecular Weight 214.3 g/mol
CAS No. 1374130-05-8
Cat. No. B1377953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-Boc-2-methyl-[1,4]diazepane
CAS1374130-05-8
Molecular FormulaC11H22N2O2
Molecular Weight214.3 g/mol
Structural Identifiers
SMILESCC1CNCCCN1C(=O)OC(C)(C)C
InChIInChI=1S/C11H22N2O2/c1-9-8-12-6-5-7-13(9)10(14)15-11(2,3)4/h9,12H,5-8H2,1-4H3/t9-/m1/s1
InChIKeyFPUHWSHGYILARO-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-1-Boc-2-methyl-[1,4]diazepane: Identity & Procurement


(R)-1-Boc-2-methyl-[1,4]diazepane (CAS 1374130-05-8) is a chiral N-Boc-protected 2-methyl-1,4-diazepane derivative with molecular formula C11H22N2O2 and molecular weight 214.31 g/mol . It is a seven-membered heterocyclic building block containing two endocyclic nitrogen atoms, with a stereogenic center at the 2-position bearing the (R)-configuration . The tert-butyloxycarbonyl (Boc) protecting group on N1 renders this compound suitable for orthogonal deprotection strategies in multi-step organic syntheses, while the free N4 amine enables downstream functionalization .

Chiral synthon Defined (R)-configuration for stereochemical control studies
Orthogonal protection N-Boc enables selective acidic deprotection strategies
Functional handle Free N4 amine supports alkylation, acylation, or sulfonylation

(R)-1-Boc-2-methyl-[1,4]diazepane: Why Generic Substitution Fails


Generic substitution of (R)-1-Boc-2-methyl-[1,4]diazepane with its (S)-enantiomer (CAS 1035226-84-6) or regioisomeric analogs (e.g., 3-methyl or 5-methyl positional isomers) is not scientifically or procedurally valid for applications requiring stereochemical fidelity. The 1,4-diazepane scaffold is conformationally flexible and adopts distinct three-dimensional orientations depending on the stereochemistry at the 2-position [1]. These conformational differences directly affect molecular recognition at biological targets, as established for Rho-kinase inhibitors where the (S)-configuration at the 2-position of the 1,4-diazepane ring is essential for pharmacological activity [2]. Substituting the (R)-enantiomer without rigorous experimental validation introduces an uncontrolled variable that can compromise target binding, synthetic yield in asymmetric transformations, and reproducibility of published synthetic protocols that specify the (R)-stereoisomer .

Enantiomer substitution
Using the (S)-enantiomer may shift stereochemical outcomes and target engagement; not a direct replacement without validation.
Regioisomer mismatch
3- or 5-methyl positional isomers alter ring conformation and reactivity; synthetic protocols may not reproduce.

(R)-1-Boc-2-methyl-[1,4]diazepane: Differentiation Evidence


Chiral Configuration: (R)- vs (S)-Enantiomer for ROCK Inhibitors

The (S)-enantiomer of 1-Boc-2-methyl-1,4-diazepane (CAS 1035226-84-6) serves as the established key intermediate for the synthesis of Ripasudil (K-115), a clinically approved Rho-kinase inhibitor for glaucoma treatment [1]. The (S)-configuration at the 2-position is pharmacophoric and essential for ROCK inhibition, with Ripasudil demonstrating IC50 values of 19 nM for ROCK2 and 51 nM for ROCK1 [1]. The (R)-enantiomer (CAS 1374130-05-8) is not a direct substitute for K-115 intermediate synthesis; however, it represents a stereochemically distinct building block with potential utility in discovering chiral compounds with inverted stereochemical outcomes or for preparing diastereomeric controls in stereochemical optimization campaigns .

ROCK inhibitor intermediate
Class-level
(R)-enantiomer Not suitable for Ripasudil intermediate synthesis
(S)-enantiomer Established key intermediate for K-115
Ripasudil IC₅₀: ROCK2 19 nM, ROCK1 51 nM
Stereochemical procurement differentiation for ROCK inhibitor research
(R) activity not reported; may serve stereochemical diversification
Chiral building block ROCK inhibitor Ripasudil intermediate

Regioisomeric Impact: 2-Methyl vs 3-Methyl Diazepane

The 1,4-diazepane scaffold with methyl substitution at the 2-position (as in CAS 1374130-05-8) is structurally distinct from the 3-methyl-substituted analog (e.g., tert-butyl 3-methyl-1,4-diazepane-1-carboxylate) used in Rho-kinase inhibitor K-115 synthesis . The 2-methyl substitution pattern places the methyl group adjacent to one of the nitrogen atoms (N1, bearing the Boc group), which influences both the conformational dynamics of the seven-membered ring and the steric environment around the Boc-protected nitrogen [1]. This regioisomeric difference alters reactivity in nucleophilic substitution and cyclization reactions, as well as the spatial orientation of the molecule in chiral environments, making these compounds non-interchangeable without re-optimization of synthetic conditions [1][2].

Regioisomeric substitution
Class-level
2-Methyl (target) Methyl at C2 adjacent to N1-Boc
3-Methyl (comparator) Methyl at C3; used in K-115 intermediate route
No direct comparative data; distinct conformational profiles expected
Regioisomer procurement must match synthetic route requirements
Structural difference affects ring conformation and reactivity
Regioisomer Pharmaceutical intermediate SAR studies

Enantiomeric Purity: (R) vs (S) Comparison

Vendor technical datasheets report that (R)-1-Boc-2-methyl-[1,4]diazepane (CAS 1374130-05-8) is commercially available at purity levels ranging from 96% to 98% . In comparison, the (S)-enantiomer (CAS 1035226-84-6) is available at ≥97% purity with catalog pricing established for research quantities . No peer-reviewed literature or patent data provides direct comparative enantiomeric excess (ee) measurements or chiral HPLC resolution factors between the two enantiomers under identical analytical conditions. The absence of published enantiomeric purity validation data represents a quality assurance gap that requires user verification prior to stereosensitive applications .

Commercial purity
Data to verify
(R)-enantiomer 96–98%
(S)-enantiomer ≥97%
Vendor-reported ranges; independent ee verification recommended
No published comparative enantiomeric purity data
Enantiomeric purity Chiral HPLC Quality control

Predicted Physicochemical Properties: (R) vs (S)

The predicted physicochemical properties of (R)-1-Boc-2-methyl-[1,4]diazepane (CAS 1374130-05-8) have been computationally estimated: boiling point 288.3±23.0 °C, density 0.980±0.06 g/cm³, and pKa 10.48±0.40 . These predicted values are identical to those of the (S)-enantiomer (CAS 1035226-84-6), consistent with the principle that enantiomers exhibit identical physicochemical properties in achiral environments . Experimentally measured values for either enantiomer are not available in the primary literature. The predicted pKa of approximately 10.48 indicates that the N4 secondary amine is moderately basic, remaining largely protonated under physiological pH conditions, which has implications for solubility and salt formation strategies in formulation development .

Predicted properties
Class-level
Boiling point 288.3±23.0 °C
Density 0.980±0.06 g/cm³
pKa 10.48±0.40
Predicted for handling; experimental verification advised
Identical for both enantiomers in achiral environments
Physicochemical properties Boiling point Density pKa

(R)-1-Boc-2-methyl-[1,4]diazepane: Research & Industrial Applications


Chiral Catalyst Screening in Asymmetric Synthesis

The (R)-configured 1-Boc-2-methyl-1,4-diazepane scaffold provides a stereochemically defined chiral amine motif for evaluating novel catalysts and ligands in asymmetric transformations. Its seven-membered ring conformation, influenced by the (R)-configuration at C2, creates a distinct chiral environment that can be exploited in metal coordination chemistry and organocatalysis [1]. Procurement of the (R)-enantiomer enables systematic exploration of stereochemical outcomes in reactions where the (S)-enantiomer yields known results, supporting structure-selectivity relationship studies.

Diastereomeric Controls for Chiral Drug Development

In pharmaceutical lead optimization programs where the (S)-enantiomer of 1,4-diazepane derivatives has established biological activity (e.g., ROCK inhibitors), the (R)-enantiomer (CAS 1374130-05-8) is essential for preparing the corresponding diastereomeric series . These diastereomeric compounds serve as stereochemical controls to confirm that observed biological effects are stereospecific and not artifacts of scaffold-based promiscuity. This application is critical for patent protection strategies and SAR studies [1].

Orthogonal Protection-Deprotection Strategies

The Boc protecting group on N1 allows selective deprotection under acidic conditions (e.g., TFA or HCl) while preserving base-labile protecting groups elsewhere in the molecule . The free N4 secondary amine (predicted pKa ≈10.48) can be selectively functionalized via alkylation, acylation, or sulfonylation prior to Boc removal, enabling orthogonal protection schemes in the synthesis of complex 1,4-diazepane-containing molecules. This orthogonal capability distinguishes this compound from fully deprotected 2-methyl-1,4-diazepane analogs.

Conformational Analysis of Seven-Membered Heterocycles

The 1,4-diazepane ring exhibits conformational flexibility with multiple low-energy conformations [1]. The (R)-configuration at C2, combined with the bulky Boc group on N1, restricts the accessible conformational space and creates distinct three-dimensional geometries compared to the (S)-enantiomer or unsubstituted 1,4-diazepane. This compound serves as a model system for computational studies of ring conformation, nitrogen inversion barriers, and chirality transfer in medium-ring heterocycles [1].

Application
Selection Property
Validation Focus
Chiral catalyst screening
Defined (R)-stereochemistry
Asymmetric reaction selectivity outcomes
Diastereomeric control synthesis
Opposite enantiomer building block
Stereospecificity confirmation in SAR studies
Orthogonal protection/deprotection
Acid-labile Boc, free N4 amine
Sequential functionalization efficiency
Conformational analysis
(R)-configuration with Boc steric constraint
Low-energy conformer populations and chirality transfer

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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